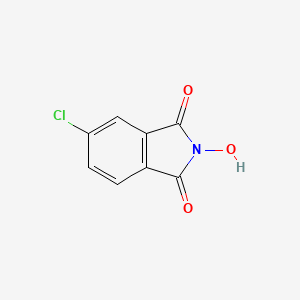
4-chloro-N-hydroxyphthalimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-hydroxyphthalimide is a useful research compound. Its molecular formula is C8H4ClNO3 and its molecular weight is 197.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Oxidation Reactions:
4-Chloro-N-hydroxyphthalimide is particularly effective as a catalyst in oxidation reactions. It has been used to promote the oxidation of benzylic centers using sodium chlorite, achieving high conversion rates and yields. For instance, studies have shown that when this compound is employed in reactions with fluorene as a substrate, it facilitates a conversion rate of up to 95% with an isolated yield of 89% for the oxidized product .
Case Study: Oxidation of Xylene Derivatives
A significant application involves the oxidation of xylene derivatives where this compound acts as a promoter. In a study, various promoters were tested for their efficiency in oxidizing halo-ortho-xylene to produce chlorotoluic acids and phthalic acids. The results indicated that this compound provided superior yields compared to other catalysts .
| Example | Promoter (mole %) | Conversion (%) | Yield Diacid (%) |
|---|---|---|---|
| 1 | 4ClNHPI (10) | 100 | 35.8 |
| 2 | NHPI (10) | 100 | 30.9 |
| 3 | NHSI (10) | 100 | 40.3 |
Mechanistic Insights
Research has delved into the mechanistic pathways facilitated by this compound. The compound's catalytic activity is attributed to its ability to activate molecular oxygen and facilitate electron transfer processes during oxidation reactions. The presence of the chloro group enhances its electrophilic character, making it more effective in promoting oxidation compared to its non-chlorinated counterpart .
Synthesis and Functionalization
In addition to its catalytic roles, this compound has been utilized in synthetic pathways for creating hydroxamic acids, which are important in medicinal chemistry for their enzyme-inhibiting properties. These compounds have potential therapeutic applications, particularly in treating conditions such as cancer and iron-overload diseases .
Eigenschaften
CAS-Nummer |
173962-58-8 |
|---|---|
Molekularformel |
C8H4ClNO3 |
Molekulargewicht |
197.57 g/mol |
IUPAC-Name |
5-chloro-2-hydroxyisoindole-1,3-dione |
InChI |
InChI=1S/C8H4ClNO3/c9-4-1-2-5-6(3-4)8(12)10(13)7(5)11/h1-3,13H |
InChI-Schlüssel |
OUZLROHALHKYIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)C(=O)N(C2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















